4-Methoxybenzofuran-3(2H)-one
Overview
Description
4-Methoxybenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings This compound is characterized by the presence of a methoxy group at the fourth position and a lactone ring at the third position
Synthetic Routes and Reaction Conditions:
O-Alkylation of Salicylaldehyde: One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring.
Perkin Rearrangement: Another method is the Perkin rearrangement, where a coumarin is reacted with a hydroxide to form the benzofuran structure.
Cycloisomerization: Cycloisomerization of alkyne ortho-substituted phenols is also used to synthesize benzofuran derivatives.
Industrial Production Methods:
- Industrial production often involves the extraction of benzofuran from coal tar, followed by specific modifications to introduce the methoxy and lactone functionalities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce the lactone ring.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, metal hydrides.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4-Methoxybenzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Safety and Hazards
Future Directions
Benzofuran compounds, including 4-Methoxybenzofuran-3(2H)-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of new drugs based on these compounds for a variety of disorders .
Mechanism of Action
Target of Action
Benzofuran compounds, to which 4-methoxybenzofuran-3(2h)-one belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds have been found to interact with various biological targets, leading to their observed biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Comparison with Similar Compounds
Benzofuran: The parent compound, consisting of fused benzene and furan rings.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 4-Methoxybenzofuran-3(2H)-one is unique due to the presence of the methoxy group and the lactone ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCFNOAUOCHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348624 | |
Record name | 4-Methoxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-35-9 | |
Record name | 4-Methoxy-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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